

Application Notes and Protocols for Parp1-IN-9 in Animal Models

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Compound of Interest

Compound Name: *Parp1-IN-9*

Cat. No.: *B12399056*

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Introduction

Parp1-IN-9, also identified as compound 5c, is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) with a reported half-maximal inhibitory concentration (IC₅₀) of 30.51 nM.[1][2] PARP1 is a key enzyme in the cellular response to DNA damage, playing a critical role in DNA repair, genomic stability, and cell death.[3][4][5][6] Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[3][7] Preclinical studies have demonstrated that PARP inhibitors can enhance the efficacy of chemotherapy and radiation.[8][9] **Parp1-IN-9** has demonstrated anti-proliferative and apoptotic activity in cancer cell lines, with a reported IC₅₀ of 3.65 µM against the MDA-MB-436 breast cancer cell line, suggesting higher potency than the established PARP inhibitor Olaparib.[1][2]

These application notes provide a comprehensive overview of the available data for **Parp1-IN-9** and present detailed, generalized protocols for its dosage and administration in animal models for efficacy, pharmacokinetic, and toxicity studies.

Data Presentation

Physicochemical Properties of Parp1-IN-9

Property	Value	Reference
Chemical Name	5-[[4-hydroxy-3-methoxy-5-(piperidin-1-ylmethyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione	[1]
Molecular Formula	C18H21N3O5	[1]
Molecular Weight	359.38 g/mol	[1]
CAS Number	2494000-71-2	[1]
Appearance	Solid	[1]
LogP	1.3	[1]

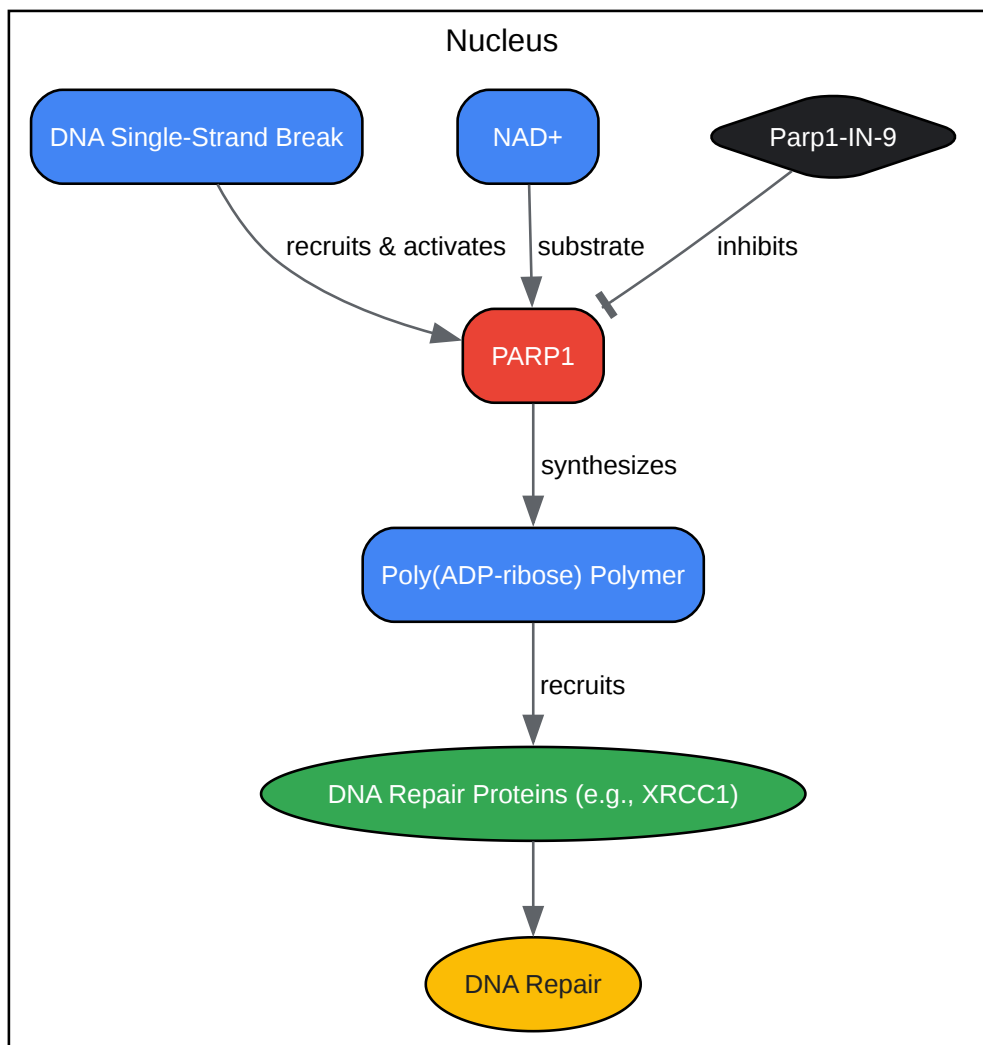
In Vitro Activity of Parp1-IN-9

Assay	Cell Line	IC50	Reference
PARP1 Inhibition	N/A	30.51 nM	[1][2]
Antiproliferative Activity	MDA-MB-436	3.65 μ M	[1][2]

Signaling Pathway

The following diagram illustrates the central role of PARP1 in the DNA damage response pathway, which is the target of **Parp1-IN-9**.

PARP1 Signaling in DNA Damage Response



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Caption: PARP1 activation at sites of DNA single-strand breaks and its subsequent inhibition by **Parp1-IN-9**.

Experimental Protocols

General Guidelines for In Vivo Studies

Due to the limited publicly available in vivo data for **Parp1-IN-9**, the following protocols are based on established methodologies for other PARP inhibitors, such as Olaparib and Veliparib. Researchers should perform initial dose-range finding and tolerability studies to determine the optimal dose for **Parp1-IN-9** in the specific animal model and tumor type being investigated.

Formulation and Administration

Parp1-IN-9 is a solid at room temperature and has low water solubility.^[1] For in vivo administration, it is recommended to prepare a suspension or solution suitable for the chosen route of administration.

Suggested Formulations for Oral Gavage:

- Suspension in 0.5% Carboxymethyl cellulose (CMC) and 0.25% Tween 80:
 - Weigh the required amount of **Parp1-IN-9**.
 - Prepare a 0.5% (w/v) solution of CMC in sterile water.
 - Add 0.25% (v/v) Tween 80 to the CMC solution and mix thoroughly.
 - Add the **Parp1-IN-9** powder to the vehicle and vortex or sonicate until a uniform suspension is achieved.
- Solution in PEG400:
 - Dissolve **Parp1-IN-9** in a minimal amount of DMSO.
 - Add PEG400 to the desired final volume and mix until the solution is clear. Ensure the final DMSO concentration is low (typically <5%) to avoid toxicity.

Administration Routes:

- Oral (p.o.): Oral gavage is a common route for PARP inhibitors.
- Intraperitoneal (i.p.): Intraperitoneal injection can also be used.

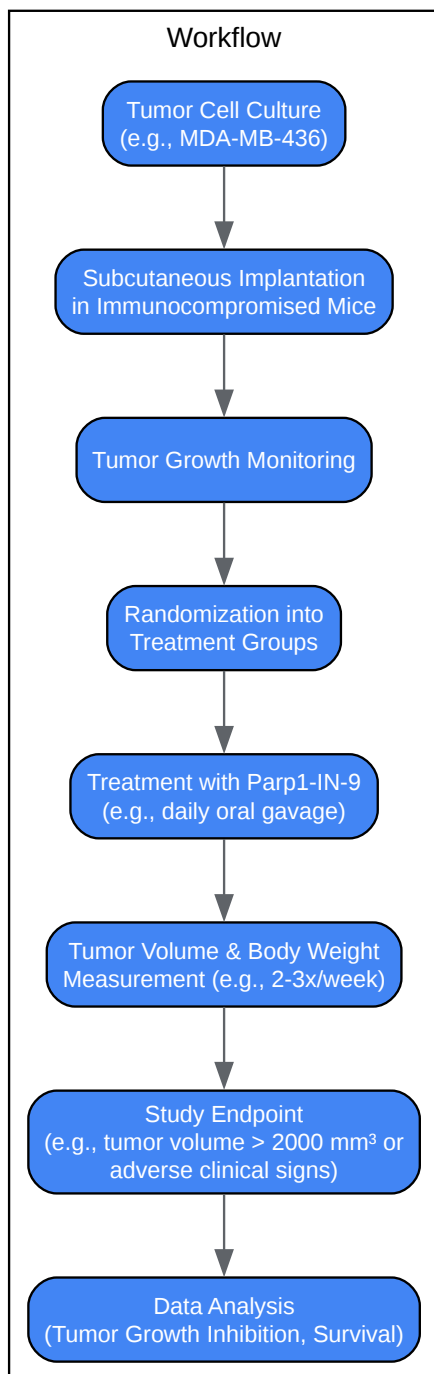
The dosing volume should be adjusted based on the animal's weight (e.g., 10 mL/kg for mice).

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a typical efficacy study using a human tumor xenograft model in immunocompromised mice.

Experimental Workflow:

In Vivo Efficacy Study Workflow

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Caption: A generalized workflow for an in vivo efficacy study of **Parp1-IN-9** in a xenograft mouse model.

Detailed Protocol:

- Animal Model: Use 6-8 week old female athymic nude mice or NOD-SCID mice.
- Cell Line: Culture a relevant human cancer cell line (e.g., MDA-MB-436, which has shown in vitro sensitivity to **Parp1-IN-9**).
- Tumor Implantation: Subcutaneously inject 5×10^6 tumor cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
 - Group 1: Vehicle control (e.g., 0.5% CMC, 0.25% Tween 80)
 - Group 2: **Parp1-IN-9** (low dose, e.g., 25 mg/kg)
 - Group 3: **Parp1-IN-9** (high dose, e.g., 50 mg/kg)
 - Group 4: Positive control (e.g., Olaparib, 50 mg/kg)
- Treatment: Administer the assigned treatment daily via oral gavage for a specified period (e.g., 21-28 days).
- Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
- Endpoint: The study endpoint may be a predetermined tumor volume (e.g., 2000 mm³), a specific time point, or the development of adverse clinical signs.
- Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze survival data using Kaplan-Meier curves.

Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of **Parp1-IN-9**.

Protocol Outline:

- Animals: Use healthy mice or rats.
- Dosing: Administer a single dose of **Parp1-IN-9** via the intended clinical route (e.g., oral gavage) and intravenously (i.v.) to determine bioavailability.
- Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
- Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
- Bioanalysis: Quantify the concentration of **Parp1-IN-9** in plasma samples using a validated analytical method, such as LC-MS/MS.
- Data Analysis: Calculate key PK parameters, including C_{max}, T_{max}, AUC, half-life (t_{1/2}), and oral bioavailability.

Toxicity Study

A preliminary toxicity study is crucial to determine the maximum tolerated dose (MTD) and to identify potential side effects.

Protocol Outline:

- Animals: Use healthy mice or rats.
- Dose Escalation: Administer escalating doses of **Parp1-IN-9** to different cohorts of animals daily for a set period (e.g., 14 days).
- Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.

- Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess for hematological and organ toxicity.
- Histopathology: Perform a necropsy and collect major organs for histopathological examination.
- MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or mortality).

Conclusion

Parp1-IN-9 is a novel and potent PARP1 inhibitor with promising anti-cancer activity in vitro. The provided protocols offer a framework for the in vivo evaluation of **Parp1-IN-9** in animal models. It is imperative for researchers to conduct initial dose-finding and tolerability studies to establish the optimal and safe dosage for their specific experimental setup. These studies will be critical in advancing the preclinical development of **Parp1-IN-9** as a potential therapeutic agent.

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